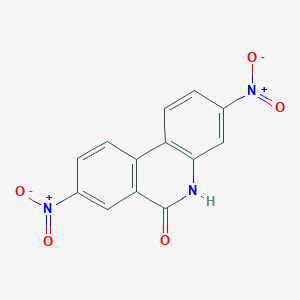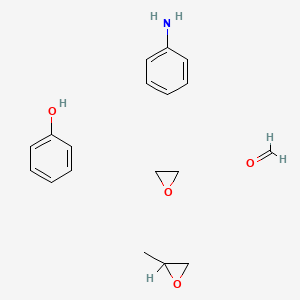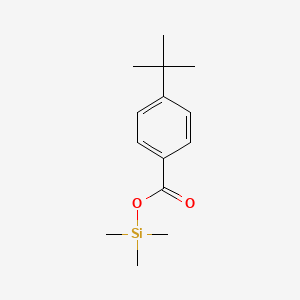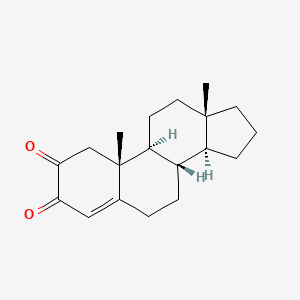
Androst-4-enedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Androst-4-enedione can be synthesized through microbial biotransformation processes. For instance, the biotransformation of dehydroepiandrosterone (DHEA) by microbial species such as Aspergillus and Fusarium can yield androst-4-ene-3,17-dione . The reaction conditions typically involve the use of specific microbial cultures under controlled conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microbial dehydrogenation involving C-1,2 positions is a significant reaction in steroid biotransformation, catalyzed by enzymes like 3-oxosteroid 1-dehydrogenase . These processes are efficient and economically viable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Androst-4-enedione undergoes various chemical reactions, including:
Oxidation: Conversion to androstadienedione (ADD) through microbial dehydrogenation.
Reduction: Reduction at the 17-position to produce testosterone.
Hydroxylation: Hydroxylation at different positions, such as C-11α, C-15α, and C-15β.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures, oxygen, and specific enzymes like 3-oxosteroid 1-dehydrogenase . The conditions typically involve controlled temperature, pH, and aeration to optimize the biotransformation process.
Major Products
Major products formed from these reactions include testosterone, 11α-hydroxy-androst-4-ene-3,17-dione, and androstadienedione .
Wissenschaftliche Forschungsanwendungen
Androst-4-enedione has several scientific research applications:
Wirkmechanismus
Androst-4-enedione exerts its effects by serving as a precursor to testosterone and estrogens like estrone . It is converted to testosterone through reduction at the 17-position and to estrogens through aromatization . The molecular targets include androgen and estrogen receptors, where it exhibits weak androgenic and estrogenic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstenediol (androst-5-ene-3β,17β-diol): Another intermediate in the biosynthesis of testosterone and estrogens.
Testosterone: A potent androgen hormone synthesized from androst-4-enedione.
Estrone: An estrogen synthesized from this compound through aromatization.
Uniqueness
This compound is unique due to its dual role as a precursor to both androgens and estrogens . Its weak androgenic and estrogenic activity distinguishes it from more potent hormones like testosterone and estradiol .
Eigenschaften
CAS-Nummer |
26264-53-9 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |
InChI |
InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
WHLAPNCGIQVQHM-FLKCQLHMSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C |
Kanonische SMILES |
CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


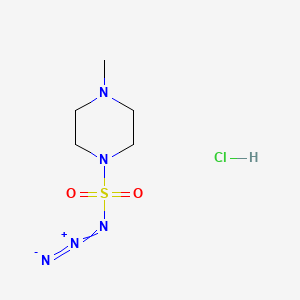
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

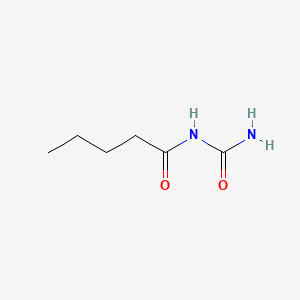

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
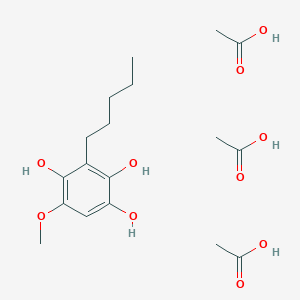
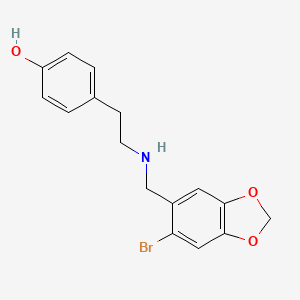
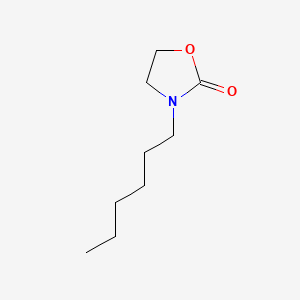
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
